1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C10H12FClN. It is a white solid that is insoluble in water but soluble in organic solvents such as methanol and chloroform
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluoro-4-methylbenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride: This compound has a methoxy group instead of a methyl group, which can affect its chemical properties and reactivity.
1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-3-8(6-9(7)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
InChI Key |
DDYGECAZJRSDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)N)F.Cl |
Origin of Product |
United States |
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